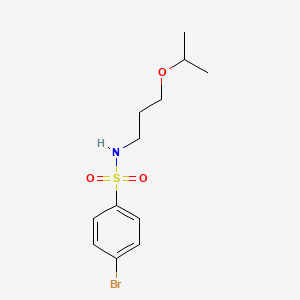4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide
CAS No.:
Cat. No.: VC19929313
Molecular Formula: C12H18BrNO3S
Molecular Weight: 336.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H18BrNO3S |
|---|---|
| Molecular Weight | 336.25 g/mol |
| IUPAC Name | 4-bromo-N-(3-propan-2-yloxypropyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C12H18BrNO3S/c1-10(2)17-9-3-8-14-18(15,16)12-6-4-11(13)5-7-12/h4-7,10,14H,3,8-9H2,1-2H3 |
| Standard InChI Key | KROOOZQNAYNOLI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OCCCNS(=O)(=O)C1=CC=C(C=C1)Br |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 4-bromo-N-(3-isopropoxypropyl)benzenesulfonamide comprises a brominated benzene ring linked to a sulfonamide group, which is further functionalized with a 3-isopropoxypropyl chain. This configuration imparts distinct electronic and steric properties, influencing its reactivity and intermolecular interactions.
Molecular Formula and Stereochemistry
The compound’s molecular formula is C₁₂H₁₈BrNO₃S, with a molecular weight of 336.25 g/mol. Its IUPAC name, 4-bromo-N-(3-propan-2-yloxypropyl)benzenesulfonamide, reflects the substitution pattern: a bromine atom at the 4-position of the benzene ring and a 3-isopropoxypropyl group on the sulfonamide nitrogen. The absence of chiral centers in the molecule suggests a lack of stereoisomerism, though conformational flexibility arises from the propyloxy side chain .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈BrNO₃S |
| Molecular Weight | 336.25 g/mol |
| IUPAC Name | 4-bromo-N-(3-propan-2-yloxypropyl)benzenesulfonamide |
| SMILES | CC(C)OCCCNS(=O)(=O)C1=CC=C(C=C1)Br |
| Topological Polar Surface Area | 77.8 Ų |
Synthesis and Optimization Strategies
The synthesis of 4-bromo-N-(3-isopropoxypropyl)benzenesulfonamide typically proceeds via a two-step sequence involving sulfonylation followed by alkylation. Recent methodological refinements have improved yield and purity while reducing byproduct formation.
Stepwise Synthesis Protocol
-
Sulfonamide Formation: Reacting 4-bromobenzenesulfonyl chloride with 3-isopropoxypropylamine in dichloromethane (DCM) in the presence of triethylamine (TEA) as a base. The reaction is exothermic, requiring temperature control at 0–5°C to minimize side reactions .
-
Purification: Crude product is washed with cold 0.5 N HCl, brine, and dried over sodium sulfate. Column chromatography (silica gel, ethyl acetate/hexane) yields the pure compound .
Table 2: Representative Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C (initial), 25°C (final) |
| Base | Triethylamine (1.2 equiv) |
| Reaction Time | 4–6 hours |
| Yield | 68–72% |
Industrial Scalability
Continuous flow reactors have been proposed for large-scale production, enhancing heat transfer and reducing reaction times. A 2024 pilot study demonstrated a 15% yield improvement over batch processes when using microfluidic channels with residence times under 10 minutes .
Comparative Analysis with Structural Analogues
Structural variations in the sulfonamide side chain significantly influence physicochemical and biological properties.
Table 3: Comparative Properties of Sulfonamide Analogues
| Compound | LogP | Water Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| 4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide | 2.81 | 0.34 | 112–114 |
| 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide | 3.02 | 0.28 | 98–100 |
| 3-Bromo-N-isopropyl-N-(4-methoxybenzyl)benzenesulfonamide | 3.45 | 0.19 | 89–91 |
Key trends:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume